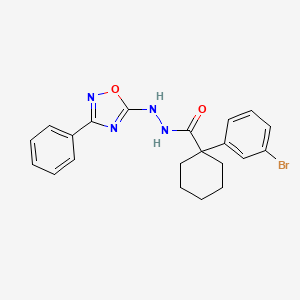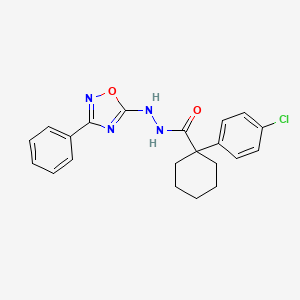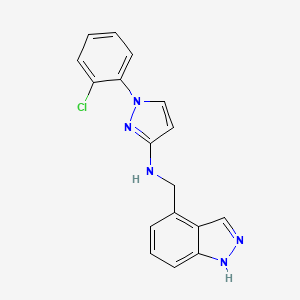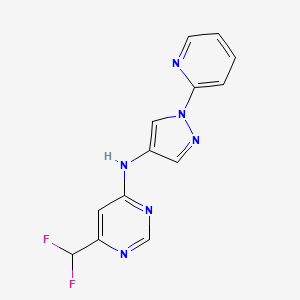
1-(3-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide, also known as BPOC, is a chemical compound that has caught the attention of the scientific community due to its potential applications in various fields. BPOC is a hydrazide derivative that has been synthesized through a multi-step process involving the reaction of cyclohexanone, 3-bromobenzaldehyde, and 3-phenyl-1,2,4-oxadiazol-5-amine.
作用機序
The mechanism of action of 1-(3-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide is not fully understood. However, studies have suggested that this compound may exert its biological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. This compound has also been found to inhibit the activity of enzymes involved in the biosynthesis of pro-inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1. This compound has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. Additionally, this compound has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
実験室実験の利点と制限
1-(3-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide has several advantages for lab experiments. This compound is easy to synthesize and can be obtained in high yields and purity. This compound has also been found to exhibit various biological activities, making it a potential candidate for drug development. However, this compound also has some limitations. This compound has poor solubility in aqueous solutions, which may limit its use in in vivo studies. Additionally, the mechanism of action of this compound is not fully understood, which may hinder its further development.
将来の方向性
There are several future directions for 1-(3-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide research. One potential direction is to investigate the mechanism of action of this compound in more detail. This may help to identify new targets for drug development. Another potential direction is to optimize the synthesis of this compound to improve its solubility and bioavailability. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials. Overall, this compound has the potential to be a valuable tool for the development of new drugs for the treatment of various diseases.
合成法
The synthesis of 1-(3-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide involves a multi-step process that starts with the reaction of cyclohexanone with 3-bromobenzaldehyde in the presence of sodium hydroxide and ethanol to form 1-(3-bromophenyl)cyclohexanone. This intermediate is then reacted with 3-phenyl-1,2,4-oxadiazol-5-amine in the presence of hydrazine hydrate to form this compound. The synthesis of this compound has been optimized to obtain high yields and purity.
科学的研究の応用
1-(3-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been found to induce apoptosis in cancer cells by targeting the mitochondrial pathway. Additionally, this compound has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
特性
IUPAC Name |
1-(3-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN4O2/c22-17-11-7-10-16(14-17)21(12-5-2-6-13-21)19(27)24-25-20-23-18(26-28-20)15-8-3-1-4-9-15/h1,3-4,7-11,14H,2,5-6,12-13H2,(H,24,27)(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWXPCBEJMPKTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC(=CC=C2)Br)C(=O)NNC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-methoxy-N-[3-[(2-oxo-1,3-oxazolidin-3-yl)methyl]phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7431159.png)
![N-(3-amino-3-oxopropyl)-2-[(4-methylnaphthalen-1-yl)sulfonylamino]-3-phenylpropanamide](/img/structure/B7431176.png)
![3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(1-methylindol-3-yl)benzamide](/img/structure/B7431179.png)

![tert-butyl N-[(2,2-dioxo-3H-1,2lambda6,3-benzoxathiazol-6-yl)methyl]carbamate](/img/structure/B7431189.png)

![3-[(4-Methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B7431207.png)
![3-[(4-Methoxyphenyl)methyl]-3,7-diazatricyclo[3.3.2.01,5]decane](/img/structure/B7431215.png)
![1-(carbamoylamino)-N-methyl-N-[1-[4-(2-methylpropyl)-1H-pyrrole-2-carbonyl]azetidin-3-yl]cyclopropane-1-carboxamide](/img/structure/B7431219.png)
![4-methyl-2-oxo-N-[3-(1,2,4-triazol-4-yl)phenyl]-1,3,4,5-tetrahydro-1,5-benzodiazepine-7-carboxamide](/img/structure/B7431228.png)
![1-[(1R,2S)-2-(2,6-difluorophenyl)cyclopropyl]-3-[(1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl]urea](/img/structure/B7431243.png)
![2-(1,1-dioxothietan-3-yl)-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7431253.png)


